

An In-depth Technical Guide to Ethyl 6-methyl-3-oxoheptanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 6-methyl-3-oxoheptanoate*

Cat. No.: *B1285258*

[Get Quote](#)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core chemical properties, synthesis, and analytical characterization of **Ethyl 6-methyl-3-oxoheptanoate**.

Introduction

Ethyl 6-methyl-3-oxoheptanoate is a β -keto ester, a class of organic compounds that are pivotal as intermediates in various synthetic pathways.^[1] Its structure, featuring a ketone and an ester functional group separated by a methylene group, imparts a unique reactivity profile that is highly valuable in the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents.^[1] The presence of the active methylene group allows for facile alkylation and condensation reactions, making it a versatile building block in medicinal chemistry and drug discovery.^{[1][2]}

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **Ethyl 6-methyl-3-oxoheptanoate** is fundamental for its application in research and development. These properties dictate the choice of reaction conditions, purification methods, and appropriate handling and storage procedures.

Table 1: Key Physicochemical Properties of Ethyl 6-methyl-3-oxoheptanoate

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ O ₃	[3]
Molecular Weight	186.25 g/mol	[3]
IUPAC Name	ethyl 6-methyl-3-oxoheptanoate	[3]
CAS Number	57689-16-4	[3]
Appearance	Colorless to almost colorless clear liquid	[1] [2]
Boiling Point	110 - 112 °C at 15 mmHg	[1] [2]
Density	0.970 g/cm ³	[1] [2]
SMILES	CCOC(=O)CC(=O)CCC(C)C	[3]
InChIKey	LLAQANOMMFENEZ-UHFFFAOYSA-N	[3]

Synthesis and Reactivity

The synthesis of β -keto esters like **Ethyl 6-methyl-3-oxoheptanoate** often involves condensation reactions. The Claisen condensation, or its crossed variant, is a classical and common method for forming the carbon-carbon bond central to the β -keto ester functionality.[\[4\]](#)

Synthetic Workflow: Crossed Claisen Condensation

The synthesis of **Ethyl 6-methyl-3-oxoheptanoate** can be achieved via a crossed Claisen condensation between ethyl isovalerate and ethyl acetate. This reaction is base-catalyzed, typically using a strong base like sodium ethoxide to generate the enolate of ethyl acetate, which then acts as the nucleophile.[\[4\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Ethyl 6-methyl-3-oxoheptanoate**.

Keto-Enol Tautomerism

A significant aspect of the chemistry of **Ethyl 6-methyl-3-oxoheptanoate** is its existence as an equilibrium mixture of keto and enol tautomers.^{[4][6]} This equilibrium is a fundamental concept for β -dicarbonyl compounds, where an acidic α -hydrogen facilitates the reversible isomerization.^[7] The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring.^{[6][7]} The position of this equilibrium is influenced by factors such as solvent polarity and temperature.^{[4][7]}

Caption: Keto-enol tautomerism in β -keto esters.

The presence of both tautomers can be observed in spectroscopic analyses, particularly in NMR, where distinct signals for both the keto and enol forms will be present.^[4]

Spectroscopic Characterization

The structural elucidation of **Ethyl 6-methyl-3-oxoheptanoate** relies on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for **Ethyl 6-methyl-3-oxoheptanoate**

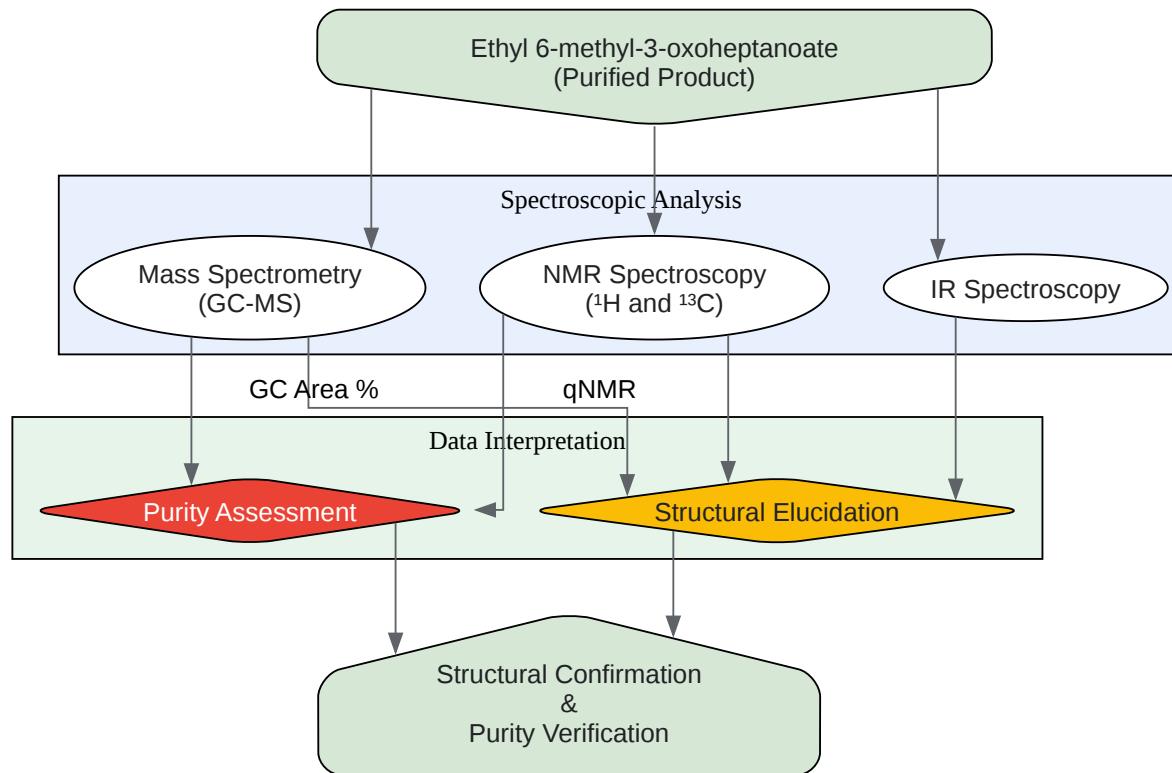
Technique	Parameter	Predicted Value/Range	Interpretation
¹ H NMR	Chemical Shift (δ)	~0.9 ppm (d, 6H)~1.25 ppm (t, 3H)~1.5-1.7 ppm (m, 3H)~2.5 ppm (t, 2H)~3.4 ppm (s, 2H)~4.15 ppm (q, 2H)	Isopropyl -CH ₃ Ethyl ester -CH ₃ Alkyl chain protons-CH ₂ C(O)- α -methylene protonsEthyl ester -OCH ₂ -
¹³ C NMR	Chemical Shift (δ)	~14 ppm~22 ppm~28 ppm~40 ppm~49 ppm~61 ppm~167 ppm~202 ppm	Ethyl ester -CH ₃ Isopropyl -CH ₃ Isopropyl -CH-Alkyl chain -CH ₂ - α -methylene carbonEthyl ester -OCH ₂ -Ester carbonylKetone carbonyl
IR Spectroscopy	Wavenumber (cm ⁻¹)	~2960 cm ⁻¹ ~1745 cm ⁻¹ ~1715 cm ⁻¹ ~1150 cm ⁻¹	C-H stretch (alkane)C=O stretch (ester)C=O stretch (ketone)C-O stretch (ester)
Mass Spectrometry	m/z	186.1256 (M ⁺)141, 115, 85, 57	Molecular IonKey Fragmentation Ions

Note: Predicted values are based on typical chemical shifts and fragmentation patterns for similar structures and may vary based on experimental conditions.[8][9]

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy[8]

- Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).


- Data Acquisition: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
- ^1H NMR: Acquire the spectrum using a standard pulse sequence.
- ^{13}C NMR: Acquire the spectrum with proton decoupling.
- Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum. Phase the spectrum and calibrate the chemical shift axis using the TMS signal.

Infrared (IR) Spectroscopy[8]

- Sample Preparation (Neat Liquid): Place a small drop of the neat liquid onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin, uniform film.
- Data Acquisition: Place the salt plates in the spectrometer and acquire the spectrum over a range of 4000-400 cm^{-1} . Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)[9]

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- Data Acquisition: Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS). Use Electron Ionization (EI) as the ionization method.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for structural confirmation and purity assessment.

Applications in Drug Discovery and Development

The "magic methyl" effect, where the introduction of a methyl group can significantly enhance the pharmacological properties of a lead compound, is a well-established concept in drug discovery.^[10] The isohexyl moiety of **Ethyl 6-methyl-3-oxoheptanoate** can be a valuable component in this context. Its incorporation into a molecule can modulate lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and influence the compound's conformation to enhance binding to a biological target.^[10]

While direct applications of **Ethyl 6-methyl-3-oxoheptanoate** in marketed drugs are not extensively documented, its value lies in its role as a versatile intermediate. For instance, β -keto esters are precursors in the Hantzsch pyridine synthesis and other cyclization reactions to form various heterocyclic scaffolds, which are prevalent in many pharmaceuticals.^[1] The ability to further functionalize the molecule at the active methylene position allows for the generation of diverse chemical libraries for screening and lead optimization.^[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Ethyl 6-methyl-3-oxoheptanoate** is classified with the following hazards:

- H315: Causes skin irritation^[3]
- H319: Causes serious eye irritation^[3]
- H335: May cause respiratory irritation^[3]

Precautionary Measures:^[3]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this chemical in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^{[3][11]}

Conclusion

Ethyl 6-methyl-3-oxoheptanoate is a chemical intermediate with significant potential in organic synthesis, particularly within the realm of drug discovery and development. Its reactivity, governed by the β -keto ester functionality and the presence of an isohexyl group,

allows for its use in constructing complex molecular architectures. A comprehensive understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for its effective application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl 6-methyl-3-oxoheptanoate | C10H18O3 | CID 15734035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 6-methyl-3-oxoheptanoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1285258#ethyl-6-methyl-3-oxoheptanoate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com